1-(4-bromo-3-chlorophenyl)-N-methylmethanamine

Lipophilicity ADME Medicinal Chemistry

1-(4-bromo-3-chlorophenyl)-N-methylmethanamine (CAS 1338326-96-7) is a halogenated benzylamine derivative with the molecular formula C₈H₉BrClN and a molecular weight of 234.52 g/mol. It belongs to the class of phenylmethylamines, characterized by a secondary amine center linked to a benzene ring bearing precisely ortho/para-directing bromine at the 4-position and meta-directing chlorine at the 3-position.

Molecular Formula C8H9BrClN
Molecular Weight 234.52 g/mol
Cat. No. B13620103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromo-3-chlorophenyl)-N-methylmethanamine
Molecular FormulaC8H9BrClN
Molecular Weight234.52 g/mol
Structural Identifiers
SMILESCNCC1=CC(=C(C=C1)Br)Cl
InChIInChI=1S/C8H9BrClN/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3
InChIKeyGCDKDEHTKSTGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 1-(4-bromo-3-chlorophenyl)-N-methylmethanamine (CAS 1338326-96-7)


1-(4-bromo-3-chlorophenyl)-N-methylmethanamine (CAS 1338326-96-7) is a halogenated benzylamine derivative with the molecular formula C₈H₉BrClN and a molecular weight of 234.52 g/mol [1]. It belongs to the class of phenylmethylamines, characterized by a secondary amine center linked to a benzene ring bearing precisely ortho/para-directing bromine at the 4-position and meta-directing chlorine at the 3-position . This specific dihalogenation pattern distinguishes it from mono-halogenated N-methylbenzylamine analogs and influences its computed lipophilicity (XLogP3-AA = 2.6) and hydrogen-bonding profile (1 HBD, 1 HBA), parameters critical for permeation and target engagement in medicinal chemistry campaigns [1].

Dual Halogenation: 4-Br/3-Cl pattern enables orthogonal reactivity for sequential cross-coupling.
Computed Lipophilicity: XLogP3-AA 2.6 may support permeation in cell-based assay design.
CNS Probe Profile: Single HBD, low TPSA (12 Ų) suggests potential CNS permeation in research models.

Why Unsubstituted or Mono-Halogenated Analogs Cannot Serve as Direct Replacements for 1-(4-bromo-3-chlorophenyl)-N-methylmethanamine


Although N-methylbenzylamine and its mono-halogenated variants (e.g., 4-bromo- or 3-chloro-N-methylbenzylamine) share the benzylamine core, their physicochemical and reactivity profiles diverge in ways that make them unsuitable for direct substitution in synthetic or biological applications [1]. The 4-bromo-3-chloro substitution pattern of the target compound introduces a unique combination of steric bulk, electronic effects, and lipophilicity that is absent in singly halogenated or unsubstituted analogs. These differences directly impact key selection criteria such as octanol-water partitioning, metabolic stability, and palladium-catalyzed cross-coupling selectivity, as detailed in the quantitative evidence below.

Target: 4-Br, 3-Cl dihalogenated
Mono-halogenated analogs: 4-bromo or 3-chloro only
Computed LogP difference (+0.04–0.15) may alter membrane partitioning predictions and require re-optimization.
Target: Secondary amine (HBD 1, TPSA 12 Ų)
Primary amine analog: HBD 2, TPSA ~26 Ų
HBD/TPSA shift may impact CNS permeation modeling and library design assumptions.
Target: Orthogonal Br/Cl for sequential coupling
Mono-halogenated: single reactive site limits diversification
Reactivity orthogonality loss reduces synthetic efficiency; site-selective sequential functionalization not possible.

Head-to-Head Quantitative Differentiation of 1-(4-bromo-3-chlorophenyl)-N-methylmethanamine Against Closest Analogs


Measured Lipophilicity (LogP) Separation from Mono-Halogenated Comparators

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.6, which is measurable higher than that of 4-bromo-N-methylbenzylamine (LogP = 2.56, XLogP3-AA = 2.56) and 3-chloro-N-methylbenzylamine (LogP = 2.45, XLogP3-AA ≈ 2.45) [1]. This +0.04 to +0.15 unit increase in LogP translates to a proportional increase in membrane partitioning efficiency under sink conditions, as predicted by the Lipinski rule-of-five framework.

Lipophilicity (LogP)
Reported
ΔLogP +0.04 to +0.15 vs. mono-halogenated analogs
Reported higher lipophilicity may support permeation in cell-based assays.
XLogP3-AA estimation; verify experimentally.
Lipophilicity ADME Medicinal Chemistry

Hydrogen-Bonding Capacity Contrasted with Primary Amine Analog

The target compound has a Hydrogen Bond Donor (HBD) count of 1 (from the secondary amine NHCH₃), compared to a count of 2 for the primary amine analog (4-bromo-3-chlorophenyl)methanamine (HBD = 2) [1][2]. The reduction in HBD count lowers the topological polar surface area (TPSA) to 12 Ų, versus a predicted TPSA of ~26 Ų for the primary amine. This reduction in HBD count is associated with improved blood-brain barrier (BBB) permeation potential, as HBD ≤ 2 is a key CNS drug-likeness criterion.

HBD & TPSA
Reported
HBD 1, TPSA 12 Ų (vs. primary amine: HBD 2, TPSA ~26 Ų)
Lower HBD count and reduced TPSA reported to favor CNS permeation potential.
Computed values; in vitro BBB model validation recommended.
Hydrogen-bonding CNS drug-likeness Polar surface area

Synthetic Utility: Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The differentiated reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed cross-coupling reactions provides a unique synthetic advantage for the target compound over symmetric dihalogenated or mono-halogenated analogs [1]. Aryl bromides undergo oxidative addition to Pd(0) approximately 50–100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions. For a 4-bromo-3-chloro pattern, this enables site-selective first functionalization at the 4-position (Br) followed by subsequent elaboration at the 3-position (Cl), a reactivity orthogonality that is absent in 3-chloro-N-methylbenzylamine (Cl only) or 4-bromo-N-methylbenzylamine (Br only).

Orthogonal Reactivity
Class-level inference
C-Br vs. C-Cl oxidative addition ~50–100× rate differential
Reported orthogonal reactivity may enable site-selective sequential coupling.
Based on general Pd cross-coupling literature; validate with specific substrate.
Cross-coupling Orthogonal reactivity Library synthesis

Procurement-Driven Application Scenarios for 1-(4-bromo-3-chlorophenyl)-N-methylmethanamine


Building Block for Sequential, Site-Selective SAR Exploration of Aromatic Cores

In medicinal chemistry programs targeting the correction of lipid disorders or CNS indications, the compound serves as an advanced intermediate that allows diversification via two orthogonal cross-coupling steps. First, Suzuki-Miyaura coupling selectively replaces the para-bromine with an aryl or heteroaryl group; second, Buchwald-Hartwig amination or a second Suzuki coupling modifies the meta-chloro position [1]. This sequential derivatization generates structurally diverse libraries with fewer synthetic steps compared to using two separate mono-halogenated building blocks [2].

CNS-Penetrant Probe Synthesis Leveraging Favorable HBD/TPSA Profile

Given its single HBD (1) and low TPSA (12 Ų), the compound is a suitable core for designing brain-penetrant molecules targeting GPCRs or enzymes within the CNS. Chemists can confidently prioritize this scaffold over the primary amine analog (HBD = 2, higher TPSA) when BBB permeability is a critical design criterion, based on established CNS multiparameter optimization (MPO) scoring [1].

Reference Standard for Halogen-Specific Metabolic Stability Studies

Because the scaffold contains both chlorine and bromine substituents on the same ring, it serves as an internal comparator for evaluating the effect of halogen identity on oxidative metabolism by cytochrome P450 enzymes. By comparing the in vitro half-lives at the 4-bromo versus 3-chloro positions, DMPK scientists can deconvolute halogen-specific metabolic liabilities without inter-compound variability [1].

Application
Selection Property
Validation Focus
Sequential SAR library synthesis
Orthogonal halogen reactivity (4-Br, 3-Cl)
Site-selective cross-coupling sequence validation
CNS-penetrant probe research
Single HBD & low TPSA (12 Ų)
CNS permeability model verification (e.g., PAMPA, in vivo PK)
Halogen-specific metabolic stability comparison
Dual halogen substitution (Br vs. Cl)
CYP isoform half-life differential assessment
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